1-(2,4,5-Trifluorophenyl)ethan-1-amine

DPP-4 inhibition type 2 diabetes β-homophenylalanine SAR

1-(2,4,5-Trifluorophenyl)ethan-1-amine (C₈H₈F₃N, MW 175.15) is a fluorinated α-methylbenzylamine in which the phenyl ring carries three electron-withdrawing fluorine substituents at the 2, 4, and 5 positions. This specific substitution pattern is structurally embedded in sitagliptin, the FDA‑approved DPP‑4 inhibitor for type 2 diabetes, making this amine a direct synthon for that pharmacophore.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B15308076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trifluorophenyl)ethan-1-amine
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1F)F)F)N
InChIInChI=1S/C8H8F3N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3
InChIKeyWXVUGIYMCYJMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5-Trifluorophenyl)ethan-1-amine: A Specialized Fluorinated α-Methylbenzylamine Building Block for Medicinal Chemistry and Chiral Drug Synthesis


1-(2,4,5-Trifluorophenyl)ethan-1-amine (C₈H₈F₃N, MW 175.15) is a fluorinated α-methylbenzylamine in which the phenyl ring carries three electron-withdrawing fluorine substituents at the 2, 4, and 5 positions [1]. This specific substitution pattern is structurally embedded in sitagliptin, the FDA‑approved DPP‑4 inhibitor for type 2 diabetes, making this amine a direct synthon for that pharmacophore [2]. Unlike other trifluorophenyl‑ethylamine regioisomers (e.g., 2,4,6‑, 2,3,4‑, or 3,4,5‑substituted variants), the 2,4,5‑arrangement imparts a distinctive combination of lipophilicity and amine basicity that cannot be reproduced by simply substituting an alternative regioisomer .

Why Generic Substitution of 1-(2,4,5-Trifluorophenyl)ethan-1-amine Fails: Regioisomer‑Dependent Pharmacology and Physicochemical Property Profiles


Trifluorophenyl‑ethylamine regioisomers are not interchangeable because fluorine placement dictates both electronic effects on the amine basicity (pKₐ span of ~0.37 units across common regioisomers) and lipophilicity (experimental LogP ranging from ≤1.5 to ~1.94) . In a published DPP‑4 inhibitor series, the 2,4,5‑trifluoro‑substituted β‑homophenylalanine derivative displayed an IC₅₀ of 119 nM, whereas the 2,5‑difluoro analog was 2.3‑fold less potent (IC₅₀ = 270 nM) [1]. Beyond potency, the 2,4,5‑substitution pattern uniquely matches the sitagliptin pharmacophore; using a different regioisomer would produce a compound that is not sitagliptin and would require de‑novo safety and efficacy validation [2]. The evidence below quantifies the dimensions in which the 2,4,5‑trifluoro arrangement diverges from close structural analogs.

Quantitative Differentiation of 1-(2,4,5-Trifluorophenyl)ethan-1-amine: Potency, Physicochemical Properties, and Synthetic Utility Versus Closest Analogs


DPP‑4/DP‑IV Inhibitory Potency: 2.3‑Fold Improvement Over the 2,5‑Difluoro Analog in a β‑Homophenylalanine Series

In a systematic SAR study of β‑homophenylalanine‑based dipeptidyl peptidase IV (DP‑IV) inhibitors, introduction of a fluorine at the 2‑position was essential for potency. The 2,5‑difluoro analog (compound 22q) gave an IC₅₀ of 270 nM, whereas the 2,4,5‑trifluoro analog (compound 22t) achieved an IC₅₀ of 119 nM—a 2.3‑fold improvement [1]. This demonstrates that adding the third fluorine at the 4‑position confers a measurable gain in target engagement within this chemotype.

DPP-4 inhibition type 2 diabetes β-homophenylalanine SAR

Amine Basicity (pKₐ) Modulation: 2,4,5‑Substitution Lowers pKₐ Relative to Non‑Fluorinated Parent and Differs from Other Trifluoro Regioisomers

The three electron‑withdrawing fluorines reduce the amine pKₐ of the 2,4,5‑trifluoro derivative relative to the non‑fluorinated 1‑phenylethylamine (pKₐ ~9.4 for the conjugate acid). Among trifluorophenyl regioisomers for which predicted data are available, the pKₐ varies with substitution pattern: 1‑(2,3,4‑trifluorophenyl)ethanamine is predicted at pKₐ 8.24, 1‑(2,3,6‑trifluorophenyl)ethanamine at pKₐ 8.14, and 2‑(2,4,5‑trifluorophenyl)ethanamine at pKₐ ~7.87 . While a directly measured pKₐ for 1‑(2,4,5‑trifluorophenyl)ethan‑1‑amine is not publicly reported, the established trend shows that regioisomeric placement of fluorine can shift pKₐ by ≥0.3 units, altering the protonation state at physiological pH and thereby influencing membrane permeability and target binding [1].

amine basicity pKa electron-withdrawing effects physicochemical profiling

Lipophilicity (LogP) Variation: The 2,4,5‑Regioisomer Occupies a Distinct LogP Window Among Trifluorophenyl‑Ethylamine Analogs

Lipophilicity is a key determinant of ADME properties. Experimental and predicted LogP values for closely related compounds place the 2,4,5‑substituted scaffold at a lower lipophilicity compared with other regioisomers: 2‑(2,4,5‑trifluorophenyl)ethanamine has an XLogP3 of 1.5 , whereas (S)‑1‑(2,4,6‑trifluorophenyl)ethan‑1‑amine has a reported LogP of ~1.94 , and 1‑(2,4,6‑trifluorophenyl)ethanamine has a predicted LogP of ~1.70 . The lower LogP of the 2,4,5‑substituted scaffold may offer advantages in reducing non‑specific protein binding and mitigating hERG or phospholipidosis risk, which often correlate with excessive lipophilicity [1].

lipophilicity LogP physicochemical property drug-likeness

Sitagliptin Synthon Specificity: Only the 2,4,5‑Substitution Pattern Matches the Approved Drug Pharmacophore

Sitagliptin (Januvia®), a blockbuster DPP‑4 inhibitor for type 2 diabetes, contains the 2,4,5‑trifluorophenyl group as an integral component of its pharmacophore [1]. The (S)‑enantiomer of 1‑(2,4,5‑trifluorophenyl)ethan‑1‑amine (CAS 1315051‑38‑7) and the corresponding racemate are direct precursors or key intermediates in sitagliptin synthesis and impurity profiling . Any trifluorophenyl‑ethylamine with a different fluorination pattern (e.g., 2,4,6‑ or 3,4,5‑) cannot produce sitagliptin or its authorized generic equivalents; a different regioisomer would yield a distinct compound requiring full de‑novo IND‑enabling studies [2]. This creates an irreplaceable procurement requirement for organizations engaged in sitagliptin process development, formulation, or ANDA filing.

sitagliptin DPP-4 inhibitor synthon process chemistry

Chiral Resolution Feasibility: The Racemate and Single Enantiomers are Commercially Distinct Entities with Divergent Utility

1‑(2,4,5‑Trifluorophenyl)ethan‑1‑amine contains a chiral center at the benzylic carbon. The racemic mixture (MDL MFCD18707882) and the single enantiomers (CAS 1315051‑38‑7 for the (S)‑form) are commercially available as distinct catalog items . In chiral drug discovery, use of the racemate instead of a defined enantiomer can confound SAR interpretation: the inactive enantiomer may contribute to off‑target toxicity or antagonize the active enantiomer's effect. A patent on optically active 1‑(fluoro‑ or trifluoromethyl‑substituted phenyl)ethylamine production demonstrates that industrial‑scale enantiomeric enrichment is achievable for this compound class via diastereomeric salt resolution, with optical purities suitable for pharmaceutical intermediate use [1]. For sitagliptin‑related work, the (S)‑enantiomer is specifically required, meaning the racemate alone is insufficient for final‑step synthesis [2].

chiral amine enantiomeric purity optical resolution asymmetric synthesis

Optimal Use Cases for 1-(2,4,5-Trifluorophenyl)ethan-1-amine Based on Quantitative Differentiation Evidence


Sitagliptin Process Chemistry, ANDA Filing, and Impurity Reference Standard Preparation

Because the 2,4,5‑trifluorophenyl group is structurally embedded in sitagliptin, this amine (particularly the (S)‑enantiomer, CAS 1315051‑38‑7) is a required intermediate for synthetic route development, process optimization, and the preparation of impurity reference standards such as Sitagliptin Impurity 24 [1]. Alternative regioisomers (2,4,6‑, 3,4,5‑, etc.) cannot substitute. Procurement of the correct regioisomer is non‑negotiable for generic ANDA filers seeking to demonstrate pharmaceutical equivalence [2].

DPP‑4/DP‑IV Inhibitor Lead Optimization Leveraging the 2,4,5‑Trifluoro SAR Advantage

The 2.3‑fold potency improvement of the 2,4,5‑trifluoro‑β‑homophenylalanine derivative (IC₅₀ 119 nM) over the 2,5‑difluoro analog (IC₅₀ 270 nM) [3] makes this fluorination pattern a rational choice for medicinal chemistry teams designing next‑generation DPP‑4 or related serine protease inhibitors. The quantitative IC₅₀ data provide a benchmark for evaluating newly synthesized analogs.

Chiral Amine Building Block Procurement for Enantioselective Synthesis Programs

The availability of both the racemate (MDL MFCD18707882) and the single (S)‑enantiomer supports diverse research workflows: the racemate for initial SAR exploration and the enantiopure form for asymmetric synthesis of drug candidates where stereochemistry is critical, such as sitagliptin analogs. The patented optical resolution process [4] confirms that enantiomerically enriched material is accessible at industrial scale.

Physicochemical Property Benchmarking for Fluorinated Amine Library Design

The distinct LogP (~1.5 vs. ~1.7–1.94 for other regioisomers) and pKₐ (~7.8–8.2 range) of the 2,4,5‑trifluorophenyl‑ethylamine scaffold provide a reference point for library designers seeking to modulate lipophilicity and basicity without altering core topology. Lower LogP in the 2,4,5‑series may be advantageous when aiming to reduce phospholipidosis risk or non‑specific protein binding [5].

Quote Request

Request a Quote for 1-(2,4,5-Trifluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.